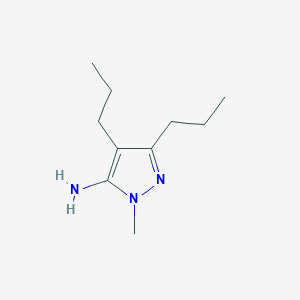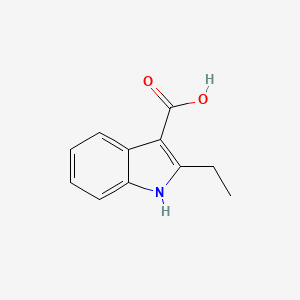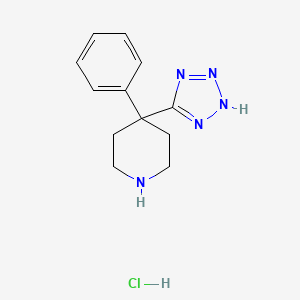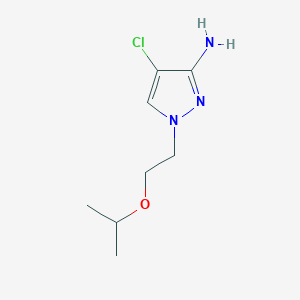
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
The synthesis of 1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted hydrazines with α,β-unsaturated aldehydes, followed by dehydrogenation . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions has been reported to produce pyrazoles efficiently .
Análisis De Reacciones Químicas
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve hydrogenation in the presence of catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides as reagents.
Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol. Major products formed from these reactions include various substituted pyrazoles and pyrazolines.
Aplicaciones Científicas De Investigación
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes, altering their activity. This interaction often leads to the inhibition of enzyme function, which is a key aspect of its biological activity . The pathways involved include modulation of signal transduction and interference with metabolic processes.
Comparación Con Compuestos Similares
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine can be compared with other pyrazole derivatives such as 1-Isopropyl-3-methyl-1H-pyrazol-5-amine and 3-Methyl-1-phenyl-1H-pyrazol-5-amine . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For instance, 1-Isopropyl-3-methyl-1H-pyrazol-5-amine is known for its use in pharmaceutical research, whereas 3-Methyl-1-phenyl-1H-pyrazol-5-amine is studied for its potential as an anti-inflammatory agent .
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
2-methyl-4,5-dipropylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-8-9(7-5-2)12-13(3)10(8)11/h4-7,11H2,1-3H3 |
Clave InChI |
DGOFLNGLYVPCON-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N(N=C1CCC)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)











